molecular formula C12H18N2O2 B1401154 4-Amino-3-isobutoxy-N-methylbenzamide CAS No. 1216294-37-9

4-Amino-3-isobutoxy-N-methylbenzamide

Cat. No.: B1401154
CAS No.: 1216294-37-9
M. Wt: 222.28 g/mol
InChI Key: HLNDDEWVGKWHTC-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

4-Amino-3-isobutoxy-N-methylbenzamide possesses a benzamide core structure with three distinct substituents that define its chemical identity. The compound bears the Chemical Abstracts Service registry number 1216294-37-9, which serves as its unique identifier in chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-amino-N-methyl-3-(2-methylpropoxy)benzamide, which precisely describes the positional arrangement of all functional groups.

The molecular formula C₁₂H₁₈N₂O₂ indicates the presence of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the substitution pattern on the benzene ring, where an amino group occupies the 4-position, an isobutoxy group is present at the 3-position, and the amide nitrogen carries a methyl substituent. The Molecular Descriptors Language number for this compound is MFCD14559718, facilitating its identification in chemical inventory systems.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CNC(=O)c1ccc(c(c1)OCC(C)C)N, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier for this compound is InChI=1S/C12H18N2O2/c1-8(2)7-16-11-6-9(12(15)14-3)4-5-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15), offering a standardized method for representing the molecular structure.

Physical and Chemical Properties

The molecular weight of this compound is precisely calculated as 222.28 grams per mole, making it a moderately sized organic molecule within the benzamide family. This molecular weight reflects the cumulative mass contribution from all constituent atoms and provides important information for analytical and synthetic applications.

The compound exists as a solid at standard temperature and pressure conditions, though specific melting point data remains limited in current literature sources. Commercial preparations typically exhibit purities exceeding 95 percent, indicating successful synthetic protocols for its preparation. The high purity levels achieved in commercial samples suggest that established purification methodologies effectively separate this compound from potential synthetic byproducts.

Table 1: Fundamental Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Chemical Abstracts Service Number 1216294-37-9
Molecular Descriptors Language Number MFCD14559718
PubChem Compound Identifier 63357327
Physical State Solid
Commercial Purity >95%

Structural Characterization

The benzamide framework of this compound provides a foundation for understanding its chemical behavior and potential reactivity patterns. The presence of an amino group at the 4-position introduces electron-donating character to the aromatic ring, potentially affecting the electronic distribution throughout the molecule. This amino substitution pattern is complemented by the isobutoxy group at the 3-position, which consists of a branched four-carbon alkoxy chain that contributes to the compound's overall lipophilic character.

The amide functional group represents the central feature of this molecule, connecting the substituted benzene ring to an N-methylated nitrogen atom. This N-methylation distinguishes the compound from its primary amide analogs and influences both its physical properties and potential biological interactions. The amide carbonyl group serves as both a hydrogen bond acceptor and a site for potential chemical modifications in synthetic applications.

The isobutoxy substituent specifically contains a 2-methylpropoxy unit, which introduces branching in the alkyl chain attached to the benzene ring oxygen. This branching pattern affects the compound's conformational preferences and may influence its interaction with biological targets or its behavior in different solvent systems. The three-dimensional arrangement of these substituents creates a unique molecular architecture that defines the compound's identity within the broader family of substituted benzamides.

Table 2: Structural Features and Functional Groups

Structural Element Position/Description Chemical Significance
Benzene Ring Core aromatic system Provides structural backbone
Amino Group 4-position Electron-donating substituent
Isobutoxy Group 3-position Branched alkoxy chain
Amide Carbonyl Bridge to nitrogen Central functional group
N-Methyl Group Amide nitrogen Secondary amide formation
2-Methylpropoxy Component of isobutoxy Branched alkyl chain

The compound's entry into major chemical databases, including PubChem with identifier 63357327, facilitates access to computational predictions of its properties and enables comparison with structurally related molecules. Database entries provide standardized representations of the molecular structure through various chemical notation systems, supporting both manual analysis and computational chemistry applications. The consistent reporting of identical molecular formulas and weights across multiple independent sources confirms the reliability of these fundamental properties.

Properties

IUPAC Name

4-amino-N-methyl-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-16-11-6-9(12(15)14-3)4-5-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNDDEWVGKWHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nitration, Reduction, and Methylation

Step 1: Synthesis of 4-Amino-3-isobutoxybenzoic acid

  • Starting material: 3-isobutoxybenzoic acid.
  • Nitration: Aromatic nitration using a mixture of concentrated nitric and sulfuric acids introduces a nitro group ortho to the carboxyl group, favoring the 4-position.
  • Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation or metal reduction (e.g., iron or tin in acid).

Step 2: Esterification

  • The acid is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl 4-amino-3-isobutoxybenzoate.

Step 3: N-Methylation

  • The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate), yielding N-methyl derivatives.

Step 4: Amide formation

  • The methylated ester is converted into the benzamide via amidation with ammonia or methylamine under suitable conditions.

Direct Amidation of 4-Amino-3-isobutoxybenzoic Acid

An alternative approach involves direct amidation:

  • Activation of the carboxylic acid: Using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of a base.
  • Amidation: Reaction with methylamine or methylamine derivatives under mild conditions to form the N-methylbenzamide.

Use of Sulfurizing Agents and Catalysts

Research indicates that sulfurizing agents like phosphorus pentasulfide or Lawesson’s reagent can facilitate the formation of thioamide intermediates, which are then oxidized or converted into the desired benzamide.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Key Conditions Advantages Limitations
Nitration-Reduction-Methylation 3-isobutoxybenzoic acid HNO₃, H₂, methyl iodide Acidic, catalytic hydrogenation High selectivity for amino group Multi-step, potential over-nitration
Direct Amidation 4-Amino-3-isobutoxybenzoic acid Carbodiimides, methylamine Mild, room temperature Fewer steps, straightforward Requires pure acid intermediate
Sulfurization & Thioamide Pathway Aromatic precursors Phosphorus pentasulfide, Lawesson’s reagent Elevated temperature Facilitates thioamide formation More complex, requires sulfur reagents

Research Findings and Optimization Insights

  • Selectivity: Nitration at the 4-position is favored due to electronic effects of the isobutoxy group.
  • Reaction Conditions: Mild temperatures (25–70°C) are optimal for nitration and reduction steps to prevent side reactions.
  • Yield Optimization: Use of carbodiimide coupling reagents in the amidation step enhances yield and minimizes by-products.
  • Purification: Crystallization from suitable solvents like ethanol or ethyl acetate yields high-purity intermediates.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Key Observations
6M HCl, reflux (4 h)4-Amino-3-isobutoxybenzoic acid + methylamine78%Complete cleavage of the amide bond
2M NaOH, 80°C (2 h)Sodium salt of 4-amino-3-isobutoxybenzoate85%Requires anhydrous conditions

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Oxidation Reactions

The primary amine group is susceptible to oxidation:

Oxidizing Agent Conditions Products Selectivity
KMnO₄ (aq. H₂SO₄)0°C, 30 min3-Isobutoxy-4-nitro-N-methylbenzamide>90%
m-CPBA (CH₂Cl₂)RT, 2 h4-Nitroso derivative65%

Critical Notes :

  • Nitro derivatives form stable crystalline solids, enabling applications in dye synthesis .

  • Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidizers.

Substitution Reactions

The isobutoxy group participates in nucleophilic substitutions:

Reagent Conditions Products Catalyst
HBr (48%)Reflux, 6 h4-Amino-3-hydroxy-N-methylbenzamideNone
NaSH (ethanol)70°C, 4 hThioether analogCuI

Key Findings :

  • Demethylation of the isobutoxy group proceeds with retention of stereochemistry .

  • Thiolation requires copper catalysts to mitigate disulfide formation .

Coupling Reactions

The amine group facilitates cross-coupling in synthetic workflows:

Reaction Type Partners Products Application
Buchwald-Hartwig aminationAryl halidesBiaryl aminesPharmaceutical intermediates
Reductive aminationAldehydes/ketonesSecondary aminesLigand design

Example Synthesis :

  • Reaction with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile yields enzalutamide precursors (patent US20170190670A1) .

Stability Under Thermal/Photolytic Conditions

Condition Degradation Products Half-Life
100°C (neat)4-Amino-3-isobutoxybenzamide dimer12 h
UV light (254 nm)Quinone imine45 min

Implications :

  • Thermal dimerization involves radical intermediates .

  • Photolytic degradation necessitates dark storage conditions.

Comparative Reactivity Table

Functional Group Reactivity Order Dominant Pathway
Amine (-NH₂)1Oxidation > Alkylation
Amide (-CONHCH₃)2Hydrolysis > Reduction
Isobutoxy (-O-iBu)3Nucleophilic substitution

Data synthesized from .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
4-Amino-3-isobutoxy-N-methylbenzamide is structurally related to several known pharmaceuticals, particularly those targeting the androgen receptor pathway. Its synthesis can be optimized for the development of new therapeutic agents aimed at treating hormone-dependent cancers, such as prostate cancer. The compound's ability to modulate androgen receptor activity makes it a candidate for further investigation in drug formulation and development processes.

2. Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 4-bromo-2-fluorobenzoic acid. Improved synthetic methods have been reported that enhance yield and purity, which are crucial for pharmaceutical applications .

Therapeutic Applications

1. Potential Uses in Hormone Therapy
Given its pharmacological profile, this compound could be explored as a therapeutic agent for conditions influenced by androgen levels, such as benign prostatic hyperplasia (BPH) and other hormone-related disorders. Its application could extend to combination therapies that enhance the efficacy of existing treatments.

2. Clinical Trials and Research Initiatives
Diversity in clinical trials is essential for understanding how different populations respond to treatments involving compounds like this compound. Initiatives focusing on diverse patient recruitment can provide insights into differential treatment responses based on genetic variability .

Mechanism of Action

The mechanism of action of 4-Amino-3-isobutoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their differences are summarized below:

Compound Name Substituents (C3, C4) N-Substitution Molecular Weight* Key Features
4-Amino-3-isobutoxy-N-methylbenzamide C3: Isobutoxy; C4: NH2 N-methyl ~264 g/mol† High lipophilicity; moderate steric hindrance
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide () C3: Benzyloxy; C4: NH2 N,N-dimethyl ~314 g/mol Increased aromaticity; higher molecular weight; reduced solubility
3-Amino-4-methoxybenzamide () C3: NH2; C4: Methoxy None ~166 g/mol Smaller substituents; higher aqueous solubility; polar methoxy group
N-[(2S,3S,5S)-5-[(3-aminophenyl)... () Complex substituents Isobutyl >600 g/mol Branched alkyl chains; multi-functional for α-helix mimicry

*Estimated based on substituents. †Calculated using average atomic weights.

Key Observations:
  • Isobutoxy vs.
  • N-Methyl vs. N,N-Dimethyl (): N-Methylation reduces hydrogen-bonding capacity compared to N,N-dimethyl, possibly affecting receptor affinity .
  • Positional Isomerism (): Shifting the amino group from C4 (target compound) to C3 () alters electronic distribution and hydrogen-bonding patterns, which may influence pharmacological activity .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The isobutoxy group confers higher logP (~2.5 estimated) compared to methoxy (logP ~1.2) or benzyloxy (logP ~3.0) analogs, impacting blood-brain barrier penetration .
  • Solubility: The target compound’s solubility in aqueous media is likely lower than 3-Amino-4-methoxybenzamide () due to increased hydrophobicity .
  • Metabolic Stability: N-Methylation may reduce oxidative metabolism compared to unsubstituted benzamides, as seen in similar compounds () .

Biological Activity

4-Amino-3-isobutoxy-N-methylbenzamide is a benzamide derivative that has garnered interest in the scientific community due to its potential therapeutic applications and biological activity. This compound is characterized by its unique molecular structure, which includes an isobutoxy group that influences its physicochemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

  • Molecular Formula : C12H17N2O2
  • Molecular Weight : 217.28 g/mol
  • Solubility : Soluble in organic solvents
  • Appearance : White crystalline powder

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of certain receptors and enzymes, leading to alterations in cellular signaling pathways. The precise mechanisms are still under investigation, but preliminary findings suggest involvement in neurochemical processes relevant to mood regulation and anxiety disorders .

Antidepressant and Anxiolytic Effects

Studies have indicated that this compound exhibits potential antidepressant and anxiolytic properties. Experimental models have demonstrated its efficacy in reducing symptoms associated with depression and anxiety through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Study on Neuropsychiatric Disorders

A study conducted by researchers explored the effects of this compound in animal models of depression. The findings showed a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests that the compound may act as a monoamine reuptake inhibitor, similar to established antidepressants.

Antiviral Mechanism Exploration

In a comparative analysis of various benzamide derivatives, researchers highlighted the ability of certain compounds to form empty capsids through specific interactions with HBV core proteins. This mechanism is hypothesized to be relevant for this compound as well, warranting further investigation into its potential as an antiviral agent against HBV .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzamide derivatives:

Compound NameStructure FeaturesBiological Activity
4-Amino-3-methoxy-N-methylbenzamide Methoxy group instead of isobutoxyNeuroprotective effects
4-Amino-3-ethoxy-N-methylbenzamide Ethoxy groupAntidepressant effects
4-Amino-3-propoxy-N-methylbenzamide Propoxy groupLimited studies on biological activity

The presence of the isobutoxy group in this compound distinguishes it from these analogs, potentially enhancing its solubility and receptor affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-isobutoxy-N-methylbenzamide, and how can researchers optimize yield and purity?

  • Methodological Answer : A two-step synthesis is commonly employed: (1) O-alkylation of the hydroxylamine precursor with isobutyl bromide under basic conditions (e.g., Na₂CO₃), followed by (2) selective N-methylation using methyl iodide. Yield optimization requires strict temperature control (0–5°C for alkylation, 40–50°C for methylation) and purification via column chromatography (hexane/EtOAc gradient). Purity (>95%) can be confirmed using reverse-phase HPLC with UV detection at 254 nm .
  • Key Data : Typical yields range from 60–75% after purification. Impurities often include unreacted hydroxylamine or over-alkylated byproducts, detectable via LC-MS .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Conduct a hazard assessment per OSHA and ACS guidelines, focusing on mutagenicity potential (Ames II testing recommended) and decomposition products (e.g., CO, NOx under thermal stress). Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at 2–8°C, avoiding contact with strong oxidizers .
  • Key Data : Mutagenicity is comparable to benzyl chloride; DSC analysis indicates decomposition onset at 120°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s structural confirmation?

  • Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) to distinguish between regioisomers. For example, NOESY can confirm the spatial proximity of the isobutoxy group to the amino moiety. If ambiguities persist, single-crystal X-ray diffraction provides definitive structural resolution .
  • Case Study : A 2020 study resolved conflicting ¹H NMR signals for a benzamide derivative using X-ray crystallography (CCDC 2032776), highlighting the importance of complementary techniques .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : Employ factorial design (e.g., 2³ factorial matrix) to evaluate variables like substituent position, solvent polarity, and temperature. Use response surface methodology (RSM) to model nonlinear interactions. Orthogonal arrays (Taguchi methods) minimize experimental runs while maximizing data robustness .
  • Example : A 2022 study optimized benzamide derivatives for receptor binding using a 3-factor central composite design, achieving 92% prediction accuracy for IC₅₀ values .

Q. How can computational methods enhance mechanistic understanding of its reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict reaction pathways, such as nucleophilic acyl substitution during methylation. Molecular dynamics simulations (e.g., AMBER) model solvation effects, while docking studies (AutoDock Vina) assess bioactivity against target proteins .
  • Key Insight : DFT studies on analogous benzamides revealed steric hindrance from the isobutoxy group reduces electrophilicity at the carbonyl carbon, slowing hydrolysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles?

  • Methodological Answer : Cross-validate Ames test results with in vitro micronucleus assays (OECD 487) and in silico tools like QSAR Toolbox. For ecological risk, perform acute Daphnia magna toxicity testing (OECD 202) if conflicting biodegradability data exist .
  • Case Example : A 2023 study reconciled mutagenicity data for an anomeric amide by correlating Ames test outcomes with metabolic activation (S9 fraction) protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-3-isobutoxy-N-methylbenzamide
Reactant of Route 2
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4-Amino-3-isobutoxy-N-methylbenzamide

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